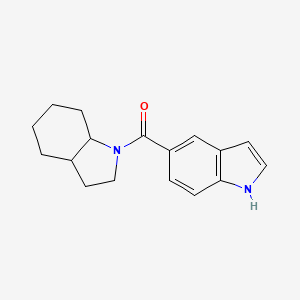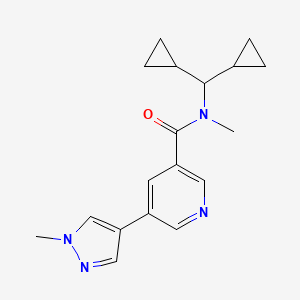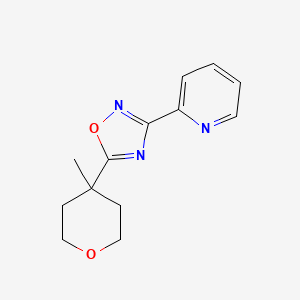![molecular formula C14H17F2N3O B7574266 1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)
1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol, also known as DFPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPE is a beta-adrenergic receptor agonist that has been shown to have positive effects on cardiovascular function, respiratory function, and metabolism. In
Mecanismo De Acción
1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol is a beta-adrenergic receptor agonist that binds to beta-adrenergic receptors in the body. This binding leads to the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathways. Activation of these pathways leads to increased heart rate, increased contractility of the heart, and relaxation of smooth muscle in the airways. This compound also stimulates lipolysis and increases metabolic rate.
Biochemical and Physiological Effects:
This compound has been shown to have positive effects on cardiovascular function, respiratory function, and metabolism. This compound increases heart rate, cardiac output, and contractility of the heart. This compound also relaxes smooth muscle in the airways, making it a potential treatment for asthma. This compound stimulates lipolysis and increases metabolic rate, making it a potential treatment for obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized. This compound has well-defined pharmacological effects that can be easily measured. This compound has been extensively studied in animal models, making it a useful tool for studying cardiovascular function, respiratory function, and metabolism. However, this compound has some limitations for lab experiments. It has limited solubility in water, making it difficult to administer in vivo. This compound also has a short half-life, which limits its therapeutic potential.
Direcciones Futuras
Future research on 1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol should focus on its potential therapeutic applications. This compound has shown promise as a treatment for heart failure, asthma, and obesity. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions. This compound has also been studied for its potential use in improving exercise performance and cognitive function. Future studies should investigate the mechanisms underlying these effects and determine whether this compound can be used to enhance athletic performance or cognitive function in humans.
Métodos De Síntesis
1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol can be synthesized through a multistep process. The first step involves the reaction of 3,4-difluorophenylacetonitrile with 4-methylpyrazole in the presence of sodium hydride to form 3,4-difluorophenyl-4-methyl-1H-pyrazole. This intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of potassium carbonate to form 2-(4-methylpyrazol-1-yl)ethylamine. The final step involves the reaction of 2-(4-methylpyrazol-1-yl)ethylamine with 3,4-difluorophenylacetaldehyde in the presence of sodium borohydride to form this compound.
Aplicaciones Científicas De Investigación
1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have positive effects on cardiovascular function, respiratory function, and metabolism. This compound has been studied for its potential use in treating heart failure, asthma, and obesity. This compound has also been studied for its potential use in improving exercise performance and cognitive function.
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O/c1-10-7-18-19(9-10)5-4-17-8-14(20)11-2-3-12(15)13(16)6-11/h2-3,6-7,9,14,17,20H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWYFBXIHSXGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCNCC(C2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)



![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)

![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)
![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
